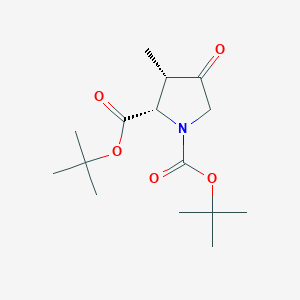
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl groups, a methyl group, and two carboxylate groups. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diester.
Introduction of Substituents: The tert-butyl groups and the methyl group are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Oxidation: The ketone group (4-oxo) is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The carboxylate groups are formed through esterification reactions, typically using alcohols and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with alcohol groups instead of ketones.
Substituted Derivatives: Compounds with different functional groups replacing the tert-butyl or methyl groups.
Scientific Research Applications
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
(2S,3S)-Di-tert-butyl 3-methyl-4-oxopyrrolidine-1,2-dicarboxylate: The parent compound.
(2S,3S)-Di-tert-butyl 3-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate: A reduced derivative with a hydroxyl group.
(2S,3S)-Di-tert-butyl 3-methyl-4-aminopyrrolidine-1,2-dicarboxylate: A substituted derivative with an amino group.
Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activity. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
ditert-butyl (2S,3S)-3-methyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-9-10(17)8-16(13(19)21-15(5,6)7)11(9)12(18)20-14(2,3)4/h9,11H,8H2,1-7H3/t9-,11+/m1/s1 |
InChI Key |
SPWWKRFOYWJILD-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H]1[C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



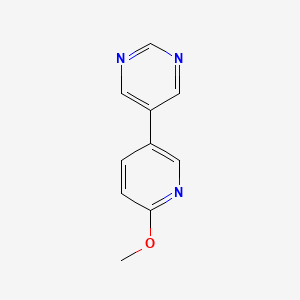
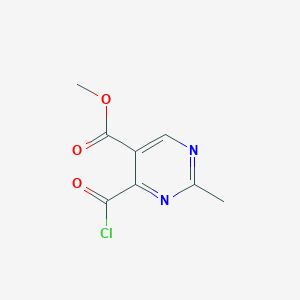
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
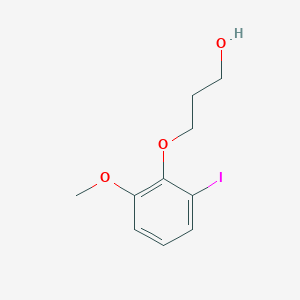
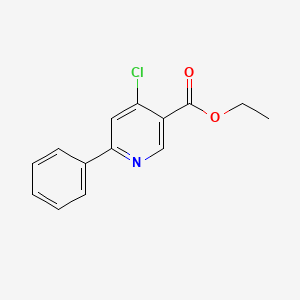
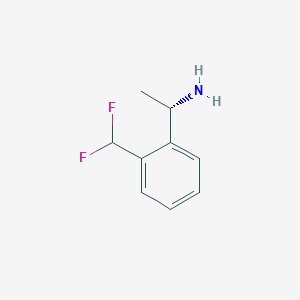
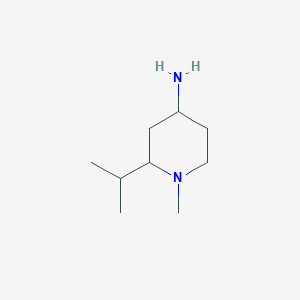

![(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid](/img/structure/B13097639.png)
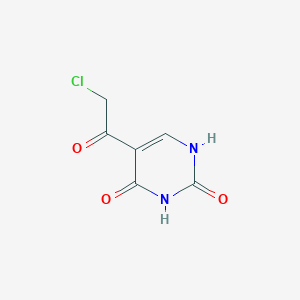
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
